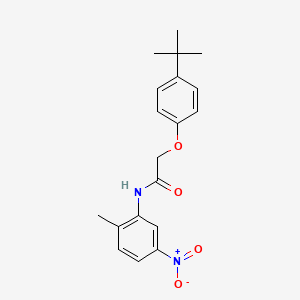

![molecular formula C22H26N6O3 B5569732 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were evaluated for antiproliferative activity against human cancer cell lines (Mallesha et al., 2012). These synthesis methods often employ various sulfonyl chlorides and are characterized by their efficiency and the ability to introduce diverse functional groups into the pyrimidine core.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, has been elucidated using crystallography. These studies reveal the crystalline form and molecular geometry, which are critical for understanding the compound's reactivity and interactions (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives include oxidative cyclization and reactions with nucleophiles, leading to the formation of various biologically active compounds. For instance, the synthesis of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide for mechanistic investigations showcases the versatility of pyrimidine derivatives in chemical synthesis (Sako et al., 2000).

Scientific Research Applications

Synthesis and Pharmacological Properties

A study by Abu‐Hashem, Al-Hussain, & Zaki (2020) discusses the synthesis of novel compounds, including 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine, as potential anti-inflammatory and analgesic agents. This study highlights the use of this compound in developing new heterocyclic compounds with potential therapeutic effects.

Antiproliferative Effects

Another research by Mallesha et al. (2012) focuses on the antiproliferative activity of similar pyrimidine derivatives against human cancer cell lines. This indicates that the compound might have potential applications in cancer research and treatment.

Plant Growth Research

Grossmann (1990) in their study Plant growth retardants as tools in physiological research, discusses the use of plant growth retardants, including pyrimidine structures, in agricultural and horticultural research. This implies potential applications of the compound in understanding plant growth and development.

Solubility Improvement

Research by Xu et al. (2012) on improving the solubility of certain drugs through cocrystals and salts involving pyrimidine structures can be relevant. This suggests that the compound might be useful in enhancing the bioavailability of certain pharmaceuticals.

Functional Alpha 1-Adrenoceptor Antagonism

Elworthy et al. (1997) in their study N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists, explore arylpiperazines for their potential as alpha 1-adrenoceptor antagonists. This indicates a potential use for the compound in developing drugs targeting the urinary tract.

Synthesis in Green Chemistry

Liu, Lei, & Hu (2012) in their paper Thiamine hydrochloride (VB1): an efficient promoter for the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in water medium discuss the environmentally benign synthesis of pyrimidine derivatives. This implies a role for the compound in eco-friendly chemical synthesis processes.

Antineoplastic Activity

In a study by Abdel-Hafez (2007), the antineoplastic activity of pyrimidine derivatives is investigated, suggesting a possible use of the compound in developing new cancer treatments.

Anti-HIV Activity

Brukštus, Melamedaite, & Tumkevičius (2000) in their research A Facile Synthesis of Benzo[4,5]Imidazo[2,1-b]-Pyrimido[5,4-f][1,3,4]Thiadiazepines discuss the synthesis of compounds with anti-HIV activity, indicating the potential of the compound in HIV research.

Mechanistic Investigations in Organic Chemistry

Sako, Yaekura, Oda, & Hirota (2000) in their study Synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide as a useful tool for mechanistic investigations, highlight the use of pyrimidine derivatives in understanding chemical reactions, which could be relevant to the compound .

Anti-inflammatory and Analgesic Activities

Research by Sondhi, Jain, Dinodia, Shukla, & Raghubir (2007) on the synthesis of pyrimidine derivatives for anti-inflammatory and analgesic activities suggests similar applications for the compound under discussion.

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system in which they are acting . For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O3/c1-15-16(2)28(14-25-15)21-12-20(23-13-24-21)26-7-9-27(10-8-26)22(29)17-5-6-18(30-3)19(11-17)31-4/h5-6,11-14H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDDKTMCGHPPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)

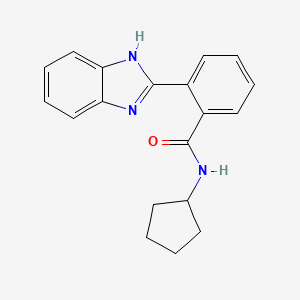

![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)

![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)

![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)

![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)